molecular formula C27H22N4O B4706563 4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine

4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine

Cat. No.: B4706563
M. Wt: 418.5 g/mol
InChI Key: XHAAVUMRBBAEMU-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a pyrazole ring and phenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The phenyl and pyrazole groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine exerts its effects involves the inhibition of protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide: A precursor in the synthesis of the target compound.

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with different biological activities.

Uniqueness

4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine stands out due to its complex structure, which combines multiple functional groups that contribute to its diverse chemical reactivity and biological activity. Its ability to inhibit multiple protein kinases makes it a unique candidate for therapeutic applications compared to simpler pyrazole or pyrimidine derivatives.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c1-19-17-20(2)31(30-19)25-18-26(29-27(28-25)23-11-7-4-8-12-23)32-24-15-13-22(14-16-24)21-9-5-3-6-10-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAAVUMRBBAEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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